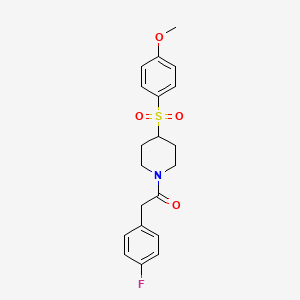

2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)-1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO4S/c1-26-17-6-8-18(9-7-17)27(24,25)19-10-12-22(13-11-19)20(23)14-15-2-4-16(21)5-3-15/h2-9,19H,10-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEFZKVUSRCSCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone, a compound featuring a piperidine core with various substituents, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, synthesizing findings from various studies to provide an authoritative overview.

Chemical Structure and Properties

The compound's structure is characterized by a fluorophenyl group and a methoxyphenyl sulfonyl moiety attached to a piperidine ring. The molecular formula is C18H22FNO3S, with a molecular weight of approximately 357.44 g/mol. Its structural complexity allows for diverse interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives containing the piperidine nucleus have shown significant antibacterial effects against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antimicrobial properties .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating neurodegenerative diseases like Alzheimer's. Studies have reported that sulfonamide derivatives exhibit promising AChE inhibitory activity, suggesting that our compound may also possess similar properties .

Anticancer Activity

Research into the anticancer properties of piperidine derivatives indicates that modifications to the piperidine core can enhance cytotoxicity against cancer cell lines. For example, certain derivatives demonstrated IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, suggesting their potential as effective anticancer agents .

Case Studies

- Antibacterial Efficacy : A study evaluated several piperidine derivatives for their antibacterial activity, revealing that modifications, including fluorination and sulfonation, markedly increased efficacy against Gram-positive bacteria .

- Neuroprotective Effects : Another investigation into similar compounds found that certain derivatives not only inhibited AChE but also exhibited neuroprotective effects in vitro, suggesting potential applications in neurodegenerative disease treatment .

Data Summary

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Electron-withdrawing groups (e.g., CF₃, SO₂) increase melting points and metabolic stability but reduce solubility .

- Electron-donating groups (e.g., methoxy) improve solubility but may decrease target-binding affinity .

- Bulkier substituents (e.g., benzyl, bromophenoxy) introduce steric hindrance, affecting both synthesis yields and biological activity .

Table 2: Preliminary Antiproliferative Data ()

| Compound | IC₅₀ (μM) | Cancer Cell Line | Structural Feature |

|---|---|---|---|

| 7e (4-methoxyphenylsulfonyl) | 12.3 | MCF-7 (breast) | Tetrazolethio enhances membrane permeability |

| 7f (4-CF₃-phenylsulfonyl) | 8.7 | A549 (lung) | CF₃ group improves electrophilicity for covalent binding |

| 7n (4-nitrophenyltetrazolethio) | 6.5 | HeLa (cervical) | Nitro group increases redox activity |

| Target Compound | Not tested | — | Hypothesized activity due to fluorophenyl’s π-stacking potential |

Q & A

Q. What are the key structural features and physicochemical properties of 2-(4-Fluorophenyl)-1-(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)ethanone?

Methodological Answer: The compound features a fluorophenyl group attached to an ethanone backbone, linked to a piperidine ring substituted with a 4-methoxyphenylsulfonyl moiety. While direct data for this compound is limited, analogous structures (e.g., 4'-fluoroacetophenone derivatives) suggest the following properties:

- Molecular Weight : ~400–500 g/mol (estimated based on similar piperidine-sulfonyl compounds) .

- Key Functional Groups : Fluorophenyl (electron-withdrawing), sulfonyl (polar), and methoxy (electron-donating) groups, which influence reactivity and solubility .

- Crystallographic Data : Structural analogs (e.g., 3-(4-fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) exhibit planar aromatic systems with dihedral angles of 5.6° between rings, critical for π-π interactions in binding studies .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Methodological Answer: Synthesis typically involves:

Nucleophilic Substitution : Reaction of 4-fluorophenylacetone with a piperidine precursor.

Sulfonylation : Introduction of the 4-methoxyphenylsulfonyl group via reaction with sulfonyl chlorides under basic conditions (e.g., NaH in THF) .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .

Key Considerations : Monitor reaction intermediates via TLC or HPLC to minimize byproducts like unreacted sulfonyl chloride .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer: Refer to Safety Data Sheets (SDS) for structurally related compounds:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Storage : Keep in airtight containers at 2–8°C, away from light to prevent degradation .

- Emergency Protocols : In case of exposure, rinse with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing byproduct formation?

Methodological Answer:

- Reaction Optimization : Use catalytic agents (e.g., DMAP) to enhance sulfonylation efficiency .

- Byproduct Mitigation : Employ scavengers (e.g., polymer-bound triphenylphosphine) to sequester excess sulfonyl chloride .

- Process Monitoring : Real-time FTIR or NMR to track reaction progression and adjust stoichiometry dynamically .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Methodological Answer:

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) .

- HRMS : Exact mass analysis (e.g., m/z 501.6 for C₂₅H₃₁N₃O₆S) .

- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry for binding studies .

Q. How should contradictory bioactivity data from different studies involving this compound be critically evaluated?

Methodological Answer: Contradictions often arise from:

- Sample Variability : Differences in purity (>95% vs. lower grades) or degradation during storage .

- Assay Conditions : pH, temperature, or solvent effects (e.g., DMSO concentration in cell-based assays) .

Resolution Strategies : - Replicate studies using standardized protocols (e.g., USP guidelines for buffer preparation) .

- Conduct stability studies under varying conditions (e.g., accelerated degradation at 40°C/75% RH) .

Q. What strategies are recommended for elucidating the structure-activity relationships (SAR) of derivatives of this compound?

Methodological Answer:

- Systematic Modifications : Vary substituents (e.g., replace methoxy with ethoxy or halogens) and assess changes in bioactivity .

- In Silico Modeling : Molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like kinases or GPCRs .

- In Vitro Assays : Dose-response curves (IC₅₀) in enzyme inhibition or cell proliferation assays to quantify potency .

Q. What environmental considerations should be addressed when designing experiments with this compound?

Methodological Answer:

- Ecotoxicology : Assess acute toxicity using Daphnia magna or algae models (OECD Test 202) .

- Degradation Pathways : Study photolysis (UV exposure) or biodegradation (activated sludge) to identify persistent metabolites .

- Green Chemistry : Replace traditional solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.